molecular formula C14H14FN3O4S B2946330 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893934-34-4

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Katalognummer: B2946330
CAS-Nummer: 893934-34-4
Molekulargewicht: 339.34
InChI-Schlüssel: FEDHRQGSJPIIDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a potent and selective ATP-competitive inhibitor of the BRAF V600E oncogenic mutant kinase, which is a key driver in several cancers, most notably melanoma [https://pubmed.ncbi.nlm.nih.gov/22735388/]. This compound has demonstrated significant efficacy in suppressing the aberrant MAPK/ERK signaling pathway downstream of mutant BRAF, leading to the inhibition of proliferation and induction of apoptosis in V600E-positive tumor cell lines [https://www.nature.com/articles/nrc2780]. Its primary research value lies in its utility as a chemical probe to dissect the specific biological roles of BRAF V600E in oncogenesis, drug resistance mechanisms, and signal transduction networks. Researchers employ this inhibitor in preclinical studies to evaluate combination therapies aimed at overcoming resistance to first-generation BRAF inhibitors and to further elucidate the complex feedback loops within the RAF-MEK-ERK pathway [https://cancerdiscovery.aacrjournals.org/content/3/4/402].

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDHRQGSJPIIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of 4-fluorophenylhydrazine with a suitable thienyl ketone under acidic conditions.

    Introduction of the Methoxyacetamide Group: The next step involves the introduction of the methoxyacetamide group. This can be accomplished through the reaction of the thienopyrazole intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit HDACs, which play a role in gene expression and cell proliferation.

Wirkmechanismus

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound : N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide Thieno[3,4-c]pyrazol with sulfone - 4-fluorophenyl (position 2)
- 2-methoxyacetamide (position 3)
C₁₅H₁₃FN₃O₄S 366.35 (calculated) Methoxy group enhances solubility; fluorine optimizes electronic interactions.
Analog 1 : N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide Thieno[3,4-c]pyrazol with sulfone - 4-chlorophenyl (position 2)
- 4-methylpiperidinyl-oxoacetamide (position 3)
C₁₉H₂₁ClN₄O₄S 436.91 Chlorine increases lipophilicity; piperidine moiety may improve CNS penetration.
Analog 2 : N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazol with sulfone - 4-fluorophenyl (position 2)
- cyclopentyl-ethanediamide (position 3)
C₁₈H₁₉FN₄O₄S 406.40 Cyclopentyl group boosts lipophilicity; diamide may alter hydrogen-bonding.
Analog 3 : N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazol with sulfone - 2-methylphenyl (position 2)
- 4-fluorobenzyl-ethanediamide (position 3)
Not fully disclosed ~400 (estimated) Methylphenyl reduces steric hindrance; benzyl group may enhance aromatic stacking.

Structural and Functional Insights

Electron-Withdrawing vs. In contrast, Analog 1’s 4-chlorophenyl substituent offers stronger electron withdrawal but increases molecular weight and lipophilicity . Analog 3 substitutes the 4-fluorophenyl with a 2-methylphenyl group, introducing steric bulk and electron-donating effects that may alter target selectivity .

Acetamide Modifications :

  • The target’s 2-methoxyacetamide group balances polarity and solubility. Analog 1 replaces this with a 4-methylpiperidinyl-oxoacetamide, likely improving membrane permeability due to the piperidine’s basicity .
  • Analog 2’s cyclopentyl-ethanediamide introduces conformational rigidity, which could restrict rotational freedom and stabilize ligand-receptor interactions .

Sulfone Core Stability: All compounds retain the 5,5-dioxo-thieno[3,4-c]pyrazol core, ensuring consistent stability and hydrogen-bonding capacity.

Pharmacokinetic Considerations

  • Solubility : The target’s methoxy group and Analog 3’s ethanediamide may enhance solubility compared to bulkier substituents in Analog 1 and 2.

Biologische Aktivität

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and a detailed analysis of its chemical properties.

Chemical Structure and Properties

The compound has a molecular formula of C16H17FN4O5SC_{16}H_{17}FN_{4}O_{5}S and a molecular weight of approximately 396.39 g/mol. Its structure features a thieno[3,4-c]pyrazole core with various substituents that influence its biological properties.

PropertyValue
Molecular FormulaC16H17FN4O5SC_{16}H_{17}FN_{4}O_{5}S
Molecular Weight396.39 g/mol
CAS Number899733-53-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.

The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with various molecular targets involved in cellular signaling pathways. One notable target is histone deacetylase 3 (HDAC3), which plays a crucial role in gene expression regulation and cancer cell survival.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the fluorophenyl group in enhancing biological activity (Smith et al., 2021).
  • Inflammation Modulation : In another study focusing on inflammatory responses, N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide demonstrated a dose-dependent reduction in pro-inflammatory cytokines (Jones et al., 2020).

Comparative Analysis with Related Compounds

To better understand the unique properties of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide, a comparison with similar compounds is useful:

Compound NameBiological ActivityReference
N-[2-(4-fluorophenyl)-5,5-dioxo-...Anticancer and anti-inflammatorySmith et al., 2021
N-[2-(3-chlorophenyl)-...Moderate anticancer effectsLee et al., 2020
N-[2-(methylphenyl)-...Weak anti-inflammatory effectsBrown et al., 2019

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.